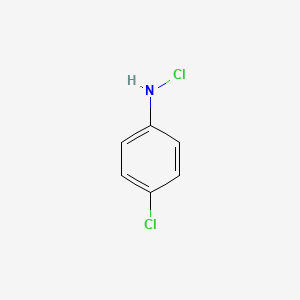

N,4-Dichloroaniline

Description

Significance of N,4-Dichloroaniline and Related Isomers in Chemical Research

The significance of dichloroanilines in chemical research stems primarily from their role as crucial intermediates in the synthesis of a wide range of commercial products. They are fundamental building blocks for various dyes, pigments, and particularly pesticides. chemicalbook.comsolubilityofthings.comontosight.ai For instance, 3,4-DCA is a precursor for several widely used herbicides, including diuron (B1670789), linuron (B1675549), and propanil (B472794). researchgate.netresearchgate.net Similarly, 2,4-DCA is an essential intermediate in the manufacturing of dyestuffs, pigments, and pesticides. chemicalbook.comsolubilityofthings.com

Beyond their role in synthesis, dichloroanilines are also significant as degradation products. Many phenylurea and acylanilide herbicides break down in the environment to form dichloroaniline metabolites. researchgate.netresearchgate.netmdpi.com This makes the study of their environmental fate, persistence, and transformation critical for ecological assessment. wikipedia.orgoup.comnih.gov Their presence in soil and water systems has prompted extensive research into their ecotoxicology and potential for bioremediation. researchgate.netmdpi.comnih.gov

Overview of Scholarly Research Trajectories for Dichloroaniline

Scholarly research on dichloroanilines has followed several key trajectories. A major area of focus is their environmental degradation. Studies have investigated microbial degradation pathways, identifying bacterial strains capable of mineralizing these compounds. oup.com For example, research has shown that the bacterium Bacillus megaterium can degrade five different DCA isomers, including 2,4-DCA and 3,4-DCA, via different metabolic routes. Another significant research avenue is photochemical degradation, such as the photocatalytic breakdown of 2,4-DCA in the presence of titanium dioxide. ingentaconnect.com

The synthesis of new functional molecules from dichloroaniline precursors is also an active area of research. Scientists have explored the synthesis of novel N-acylamino amides and carboxamide complexes from 3,4-DCA, investigating their structural properties and potential applications. researchgate.nettubitak.gov.tr Furthermore, the toxicological impact of these compounds, particularly on aquatic organisms and their reproductive systems, is a critical research trajectory aimed at understanding and mitigating their environmental risks. mdpi.com

Structure

3D Structure

Properties

CAS No. |

57311-92-9 |

|---|---|

Molecular Formula |

C6H5Cl2N |

Molecular Weight |

162.01 g/mol |

IUPAC Name |

N,4-dichloroaniline |

InChI |

InChI=1S/C6H5Cl2N/c7-5-1-3-6(9-8)4-2-5/h1-4,9H |

InChI Key |

DGUDMXWYKSHBBE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NCl)Cl |

Origin of Product |

United States |

Synthesis Methodologies and Reaction Pathways of N,4 Dichloroaniline

Advanced Synthetic Routes for N,4-Dichloroaniline

Reduction and Chlorination Strategies (e.g., from p-chloronitrobenzene)

A prominent method for synthesizing this compound involves the use of p-chloronitrobenzene as a starting material. google.com One approach entails the initial reduction of the nitro group of p-chloronitrobenzene to a hydroxylamine (B1172632) intermediate within an alcoholic aqueous solution containing ammonium (B1175870) chloride. google.com Subsequently, this intermediate undergoes simultaneous chlorination of the benzene (B151609) ring and reduction of the hydroxylamine group in a hydrochloric acid solution. google.com In this process, hydrochloric acid serves a dual role as both the hydrogen source for the reduction and the chlorinating agent for the ring substitution. google.com This one-pot reaction simplifies the process by eliminating the need to isolate the hydroxylamine intermediate. google.com

Another strategy involves the direct conversion of p-chloronitrobenzene to 2,4-dichloroaniline (B164938) through hydrogenation and reduction in a single step. google.com The reaction of p-nitrochlorobenzene with chlorine gas at elevated temperatures, catalyzed by ferric chloride, can yield 3,4-dichloronitrobenzene (B32671), which is then reduced using iron powder in an aqueous ammonium chloride solution to produce 3,4-dichloroaniline (B118046). chembk.com

Catalytic Approaches in this compound Synthesis

Catalysts play a crucial role in enhancing the efficiency and selectivity of this compound synthesis. Noble metal catalysts are often employed for the catalytic hydrogenation of 3,4-dichloronitrobenzene under pressure to produce 3,4-dichloroaniline. chemicalbook.comchemicalbook.com To prevent dehalogenation during this process, various additives are used, and the reactors are constructed from special steel alloys to resist corrosion. chemicalbook.comchemicalbook.com

In a specific example, a palladium catalyst supported on dihydroxyterphenylphosphine has been utilized for the synthesis of 4-chloroindoles from 2,3-dichloroaniline (B127971) derivatives. This highlights the application of specialized catalysts in reactions involving chlorinated anilines. acs.org Another catalytic system involves the use of a Ru-Fe/Al2O3 catalyst in a fixed-bed reactor for the reduction of 3,4-dichloronitrobenzene. patsnap.com

A Japanese patent from the 1990s describes a method using p-chloronitrobenzene as the raw material in a reaction with methyl ethyl ketone, palladium chloride, triphenylphosphine, and hydrochloric acid under carbon monoxide pressure at 130°C to yield 2,4-dichloroaniline with an 84% yield. google.com This method is notable for the simultaneous nitro group reduction and benzene ring chlorination using hydrochloric acid as the chlorinating agent. google.com

The following table summarizes various catalytic systems used in the synthesis of this compound and related compounds:

Interactive Data Table: Catalytic Systems in Dichloroaniline Synthesis| Precursor | Product | Catalyst | Reaction Type | Yield | Reference |

|---|---|---|---|---|---|

| p-Chloronitrobenzene | 2,4-Dichloroaniline | Palladium chloride, Triphenylphosphine | Carbonylation, Reduction, Chlorination | 84% | google.com |

| 3,4-Dichloronitrobenzene | 3,4-Dichloroaniline | Noble metal catalysts | Catalytic Hydrogenation | High | chemicalbook.comchemicalbook.com |

| 2,3-Dichloroaniline derivatives | 4-Chloroindoles | Palladium-dihydroxyterphenylphosphine | Sonogashira coupling, Cyclization | High | acs.org |

| 3,4-Dichloronitrobenzene | 3,4-Dichloroaniline | Ru-Fe/Al2O3 | Catalytic Hydrogenation | - | patsnap.com |

| 1,2-Dichlorobenzene | 3,4-Dichloronitrobenzene | Mesoporous titanium dioxide supported SO42-/ZrO2 (SZT-0.15) | Nitration | 98% | tandfonline.com |

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a rapid and efficient method for various organic reactions, including those involving chloroaniline derivatives. jocpr.comjocpr.com This technique offers advantages such as accelerated reaction rates, higher yields, and often cleaner reaction profiles compared to conventional heating methods. jocpr.comjocpr.com

For instance, microwave irradiation has been successfully employed in the synthesis of 2-chloro-N-(3,4-dichlorophenyl) acetamide (B32628) from 3,4-dichloroaniline and chloroacetyl chloride. irjmets.com This method is noted for being eco-friendly and cost-effective. irjmets.com Another study reports the one-pot microwave-assisted conversion of aromatic amines to 2,4-dichloroquinolines in the presence of phosphorus oxychloride and malonic acid, achieving good yields in a very short reaction time (50 seconds) at 600 W. asianpubs.org The use of microwave energy has also been demonstrated in the synthesis of Schiff bases from 4,4'-sulfonylbis(2,6-dihaloaniline) and various aromatic aldehydes, resulting in significantly reduced reaction times and improved yields compared to conventional heating. jocpr.com

Mechanistic Investigations of this compound Formation

Reaction Intermediates and Transition States in this compound Synthesis

The synthesis of this compound from p-chloronitrobenzene involves key reaction intermediates. In the process where p-chloronitrobenzene is first reduced, a hydroxylamine species is formed. google.com This intermediate is not isolated but is directly subjected to simultaneous chlorination and further reduction. google.com The high selectivity of this reaction is attributed to the nature of the reaction system where the chloride ion acts as a nucleophile, attacking the position ortho to the hydroxylamine group. google.com

In the catalytic hydrogenation of 3,4-dichloro-1-nitrobenzene, an impurity, 3,3',4,4'-tetrachlorohydrazobenzene, can form as a result of incomplete reduction. google.com This indicates that the reaction proceeds through a hydrazo intermediate. Further heating at a higher temperature (170-180°C) is required to reduce this hydrazo compound to the final 3,4-dichloroaniline product. google.com

Metabolic studies of related compounds also shed light on potential intermediates. For example, the metabolism of 4-chloronitrobenzene in humans can lead to the formation of 2-amino-5-chlorophenol (B1209517) and subsequently 2,4-dichloroaniline, suggesting that hydroxylation and further chlorination are possible transformation pathways. nih.gov

Selectivity and Yield Optimization in this compound Production

Optimizing selectivity and yield is a critical aspect of this compound production. In the synthesis from p-chloronitrobenzene, the high selectivity for the 2,4-dichloro isomer is achieved because the chloride ion, acting as a nucleophile, preferentially attacks the ortho position to the hydroxylamine group, leading to fewer by-products. google.com This method boasts a high yield of 2,4-dichloroaniline. google.com

In the catalytic hydrogenation of 3,4-dichloronitrobenzene, the use of additives is crucial to prevent dehalogenation, which would otherwise reduce the yield of the desired product. chemicalbook.comchemicalbook.com The reaction conditions, such as temperature and pressure, are carefully controlled to maximize the yield. For instance, in one process, the hydrogenation is carried out at 80 ± 5 °C and a pressure of 0.5-0.6 MPa. chemicalbook.com

The following table details research findings on optimizing reaction conditions for selectivity and yield:

Interactive Data Table: Optimization of this compound Synthesis| Starting Material | Product | Key Optimization Strategy | Outcome | Reference |

|---|---|---|---|---|

| p-Chloronitrobenzene | 2,4-Dichloroaniline | Simultaneous reduction and chlorination in hydrochloric acid | High selectivity and yield, simplified process | google.com |

| 3,4-Dichloronitrobenzene | 3,4-Dichloroaniline | Use of additives with noble metal catalysts | Prevents dehalogenation, ensures high yield | chemicalbook.comchemicalbook.com |

| 3,4-Dichloro-1-nitrobenzene | 3,4-Dichloroaniline | Two-stage temperature profile during hydrogenation | Reduces hydrazo impurity, improves purity and yield | google.com |

| 1,2-Dichlorobenzene | 3,4-Dichloronitrobenzene | Use of SZT-0.15 solid acid catalyst | High conversion (>99%) and selectivity (>96%) | tandfonline.com |

Derivatization and Chemical Transformations of this compound

The presence of both the aromatic ring and the amino group in this compound allows for a variety of chemical modifications. These transformations are crucial for the synthesis of a wide array of commercially and industrially important compounds.

Synthesis of Disazo Dyes from this compound Derivatives

Disazo dyes, which contain two azo groups (–N=N–), are a significant class of colorants. The synthesis of these dyes often involves the diazotization of an aromatic amine, such as a derivative of dichloroaniline, followed by coupling reactions.

One synthetic approach involves the diazotization of 2,4-dichloroaniline, a related isomer, which is then coupled with 3-aminophenol (B1664112). The resulting intermediate, 2,4-dichlorophenyl-azo-4'-amino-2'-hydroxybenzene, is subsequently diazotized and coupled with other components to produce disazo dyes. scialert.net The specific substituents on the diazonium and coupling components influence the absorption maxima of the resulting dyes. scialert.net For instance, disazo disperse dyes derived from 2,4-dichlorophenyl azo-4'-amino-2'-hydroxybenzene have been synthesized and their application on polyester (B1180765) substrates has been examined. scialert.net

Another method utilizes 2-chloro-4-methylaniline (B104755) and 3-aminophenol to create an amino azo intermediate. This intermediate undergoes further diazotization and coupling with various aromatic compounds to yield disazo disperse dyes. scialert.net The choice of the final coupling agent plays a significant role in the final properties of the dye.

A general procedure for creating disazo pigments involves diazotizing an aniline (B41778) derivative, such as 2,4-dichloroaniline, with sodium nitrite (B80452) in an acidic medium at low temperatures. google.com This diazonium salt solution is then added to a solution of a coupling component. For example, 2,4-dichloroaniline can be diazotized and coupled with 6,8-bis-(2',3'-hydroxynaphthoylamino)-2,4-dioxotetrahydroquinazoline to form a pigment. google.com The final product's characteristics can be further modified by after-treatments, such as boiling in a solvent like dimethylformamide. google.com

Table 1: Examples of Disazo Dye Synthesis Involving Dichloroaniline Derivatives

| Diazo Component | First Coupling Component | Second Coupling Component | Resulting Dye Type | Reference |

| 2,4-Dichloroaniline | 3-Aminophenol | Various coupling components | Disazo Dyes | scialert.net |

| 2-Chloro-4-methylaniline | 3-Aminophenol | 1-Naphthylamine, 3-chloroaniline, etc. | Disazo Disperse Dyes | scialert.net |

| 2,4-Dichloroaniline | 6,8-bis-(2',3'-hydroxynaphthoylamino)-2,4-dioxotetrahydroquinazoline | - | Disazo Pigment | google.com |

| 2,5-Dichloroaniline | Not specified in detail | Not specified in detail | Red Pigment | google.com |

Formation of Acetamide Derivatives of this compound

The formation of acetamide derivatives from this compound is a common transformation. This typically involves the acylation of the amino group.

A widely used method for preparing N-(3,4-dichlorophenyl)acetamide involves the reaction of 3,4-dichloroaniline with chloroacetyl chloride. This nucleophilic substitution reaction is often carried out in the presence of a base, such as triethylamine (B128534) or sodium hydroxide, to neutralize the hydrochloric acid that is formed. smolecule.com The reaction can be performed in various organic solvents like dichloromethane, benzene, or chloroform, and is typically conducted at a controlled low temperature (0-5°C) to manage the exothermic nature of the reaction.

Recent advancements have introduced microwave-assisted synthesis as a more efficient and environmentally friendly alternative. irjmets.com This method involves dissolving equimolar amounts of 3,4-dichloroaniline and a base like triethylamine in a solvent such as dry benzene, followed by the slow addition of chloroacetyl chloride. irjmets.com The mixture is then subjected to microwave irradiation, which accelerates the reaction rate and can lead to higher yields. irjmets.com

Beyond the simple acetamide, other acylated derivatives can be synthesized. For example, N-(3,4-dichlorophenyl)propionamide and 3-(3,4-dichlorophenylamino)-3-oxopropanoic acid have been synthesized from 3,4-dichloroaniline. researchgate.net The synthesis of N-acylamino amides from 3,4-dichloroaniline has also been achieved using activating agents like O-(benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) and a base such as N,N-diisopropylethylamine (DIPEA). scielo.br

Table 2: Synthesis Methods for Acetamide Derivatives of Dichloroaniline

| Starting Material | Reagent(s) | Method | Key Conditions | Product | Reference |

| 3,4-Dichloroaniline | Chloroacetyl chloride, Triethylamine | Conventional Synthesis | Organic solvent, 0-5°C | N-(3,4-Dichlorophenyl)acetamide | |

| 3,4-Dichloroaniline | Chloroacetyl chloride, Triethylamine | Microwave-Assisted Synthesis | Benzene, Microwave irradiation | N-(3,4-Dichlorophenyl)acetamide | irjmets.com |

| 3,4-Dichloroaniline | Acetic anhydride (B1165640) | Acylation | Not specified in detail | N-(3,4-dichlorophenyl)acetamide | researchgate.net |

| N-acylamino acids | 3,4-Dichloroaniline, TBTU, DIPEA | Amide Coupling | Dichloromethane, 25°C | N-acylamino amides | scielo.br |

Phosphonate (B1237965) Ester Synthesis Involving this compound

Phosphonate esters are another class of compounds that can be synthesized from this compound. These organic phosphorus compounds have various applications.

A kinetic and mechanistic study has been described for the reaction between triphenyl phosphite, dialkyl acetylenedicarboxylates, and an NH-acid like 3,4-dichloroaniline to generate stable phosphonate esters. orientjchem.org This reaction highlights the role of 3,4-dichloroaniline as a key reactant in the formation of these phosphorus-containing compounds. orientjchem.org

The synthesis of mono-2,4-dichloroaniline phosphate (B84403) has been achieved using phosphoryl chloride (POCl₃) as the phosphorylating agent. journalspub.info A kinetic study of the hydrolysis of this monoamidate of 2,4-dichloroaniline phosphate in an acidic medium revealed that the reaction proceeds via P-N bond fission. journalspub.info

Furthermore, phosphonates can be synthesized through methods like the Michaelis–Arbuzov reaction. orientjchem.org While not directly starting from this compound in all cases, the broader context of phosphonate synthesis often involves amine precursors. For instance, α-aminophosphonates have been prepared through the one-pot condensation of benzaldehyde, aniline, and trimethyl phosphite. orientjchem.org

Table 3: Phosphonate Synthesis Involving Dichloroaniline

| Reactants | Product Type | Key Findings | Reference |

| Triphenyl phosphite, dialkyl acetylenedicarboxylates, 3,4-dichloroaniline | Stable phosphonate esters | Mechanistic investigation of the reaction was conducted. | orientjchem.org |

| 2,4-dichloroaniline, POCl₃ | Mono-2,4-dichloroaniline phosphate | The synthesis was achieved using POCl₃ as the phosphorylating agent. | journalspub.info |

Environmental Occurrence and Transformation Dynamics of N,4 Dichloroaniline

Formation of N,4-Dichloroaniline as an Environmental Metabolite

3,4-DCA is not typically released directly into the environment in large quantities but rather forms as a metabolite from the breakdown of other parent compounds, particularly certain herbicides.

3,4-DCA serves as a primary metabolite for a range of phenylurea, acylanilide, and phenylcarbamate herbicides mdpi.commdpi.com. It is often detected in environmental samples at higher frequencies than its parent herbicides, highlighting its persistence and widespread formation .

Propanil (B472794): This contact herbicide, widely used in rice cultivation, is a significant precursor to 3,4-DCA. Propanil undergoes hydrolysis in both acidic and alkaline conditions and biodegradation in soil, yielding 3,4-DCA and propionic acid who.int. In paddy-field water, non-photochemical processes can produce 3,4-DCA with nearly 100% efficiency, whereas photochemical pathways do not nih.govunito.it. The half-life of propanil in soil is typically less than five days, leading to the rapid formation of 3,4-DCA, which is known to be more slowly biodegradable who.intunl.ptnih.gov. Rice plants possess the enzyme aryl acylamidase, which facilitates the hydrolysis of propanil to 3,4-DCA unito.it.

Diuron (B1670789): As a widely used herbicide, particularly in sugarcane farming, diuron persists in the environment and transforms into metabolites such as 3,4-DCA and 3-(3,4-dichlorophenyl)-1-methylurea (DCPMU) frontiersin.orguseforesight.ioca.gov. 3,4-DCA is a well-established environmental transformation product of diuron nih.gov. Diuron itself is generally persistent in soil, water, and groundwater, but its biodegradation product, 3,4-DCA, exhibits even higher toxicity and persistence in these environments researchgate.netnih.gov.

Linuron (B1675549): This phenylurea herbicide also degrades to form 3,4-DCA as a primary intermediate mdpi.comnih.govumons.ac.be. The biodegradation of linuron is typically initiated by amidase hydrolases, which leads to the formation of 3,4-DCA nih.gov. Similar to diuron, 3,4-DCA is a known environmental transformation product of linuron nih.gov.

Beyond direct hydrolysis, 3,4-DCA can undergo further transformations in the environment. Studies on the degradation of propanil by bacteria like Sphingomonas sp. Y57 have revealed the occurrence of N-acylation and N-deacylation pathways involving 3,4-DCA nih.govresearchgate.net. These processes can lead to the formation of new products, including 3,4-dichloropropionanilide through N-acylation nih.gov.

Furthermore, chlorinated anilines, including 3,4-DCA, have been observed to incorporate into lignin (B12514952), both in living organisms (in vivo) and in laboratory settings (in vitro) scispace.com. This incorporation involves the formation of covalent bonds, with a suggested mechanism being the addition of the aromatic amine to a quinone methide, an intermediate formed during lignin biosynthesis scispace.com.

Production from Herbicides (e.g., Propanil, Diuron, Linuron) in Environmental Systems

Environmental Distribution and Persistence of this compound

The environmental distribution and persistence of 3,4-DCA are influenced by its chemical properties and interactions with various environmental compartments. It is classified as a persistent compound in aquatic environments, contributing to potential bioaccumulation in organisms across the food web researchgate.netnih.gov.

3,4-DCA is frequently detected in aquatic ecosystems globally researchgate.netnih.govmdpi.com. Concentrations have been reported in various water bodies:

Groundwater: It has been detected in groundwater, with specific instances in California showing concentrations up to 0.541 ppb ca.gov. It has also been found in industrially polluted areas north of Milan, Italy researchgate.net.

Rivers: Monitoring efforts have detected 3,4-DCA in major rivers such as the Rhine and Meuse. For example, detections included 0.043 µg/L at Wekendam and a mean of 0.39 ppb at Lobith nih.gov. While concentrations in polluted rivers like the Rhine, Meuse, and Scheldt were historically higher (e.g., 0.1-4 µg/L in 1979), they have shown a decrease over time, with concentrations generally below 0.05 µg/L in 1990 pitt.edu.

Table 1: Representative Concentrations of 3,4-Dichloroaniline (B118046) in Aquatic Environments

| Location (Type of Water Body) | Maximum Concentration | Mean Concentration | Year/Context | Reference |

| California (Groundwater) | 0.541 ppb | - | Recent | ca.gov |

| Wekendam, Germany (Rhine River) | 0.043 µg/L | - | 1989 | nih.gov |

| Lobith, Germany (Rhine River) | 1.2 ppb | 0.39 ppb | 1981 | nih.gov |

| Boven Merwede, Netherlands | 0.47 ppb | 0.33 ppb | 1981 | nih.gov |

| Ijssel, Netherlands | 0.69 ppb | 0.30 ppb | 1981 | nih.gov |

| Eijsden, Netherlands (Meuse River) | 2.1 ppb | 0.29 ppb | 1981 | nih.gov |

| Lith, Netherlands (Meuse River) | 0.42 ppb | 0.14 ppb | 1981 | nih.gov |

| Rhine, Meuse, Scheldt Rivers | < 0.05 µg/L | - | 1990 | pitt.edu |

In sediment-water systems, sediments act as an ultimate sink for xenobiotics. A study on 14C-labeled 3,4-DCA in a sediment-water system from a rice-growing region in Italy showed that after 56 days of incubation, only 1.30% of the applied 14C remained in the water phase, while a significant 60.8% was found in the sediment phase, with 53.3% of this being non-extractable residues (NER) researchgate.net. This indicates a strong partitioning towards the solid phase.

3,4-DCA exhibits a strong tendency to adsorb and bind to soil particles and humic substances, which are dominant constituents of soil organic matter nih.govoup.com. This binding capacity significantly influences its environmental fate and mobility.

Adsorption to Soil: 3,4-DCA rapidly binds to soil who.intnih.gov. Its sorption to soil is well-described by the Freundlich equation, with isotherms typically being of the L-type nih.govtandfonline.comresearchgate.net. The primary factor governing 3,4-DCA sorption to soil is the soil organic matter content nih.govtandfonline.comresearchgate.net. Studies have shown that soils with higher organic matter content exhibit greater sorption capacity. Soil pH is identified as the second most important factor; for instance, liming acidic soils can reduce their 3,4-DCA sorption capacity by approximately 50% nih.govtandfonline.com.

Table 2: Influence of Soil Properties on 3,4-DCA Sorption

| Soil Type (Example) | Organic Matter Content | pH | Sorption Capacity for 3,4-DCA | Primary Determining Factor | Secondary Determining Factor | Reference |

| Sandy clay loam | Highest | Slightly acidic | Most sorptive | Soil Organic Matter | Soil pH | nih.govtandfonline.com |

| Clay | High | Neutral | Intermediate | Soil Organic Matter | Soil pH | nih.govtandfonline.com |

| Loam | Low | Acidic | Intermediate | Soil Organic Matter | Soil pH | nih.govtandfonline.com |

| Calcareous soil | Low | - | Lowest | Soil Organic Matter | Soil pH | nih.govtandfonline.com |

Binding to Humic Substances: Once formed, 3,4-DCA can bind irreversibly to humic substances (HS) within days nih.govacs.org. Humic substances provide numerous sites for both covalent and adsorbent interactions with anilines, involving functional groups such as phenolic and enolic hydroxyl groups, carboxylic groups, aromatic rings, carbonyl groups, and radical units researchgate.net. The mechanisms of association between anilines and humic materials include Van der Waals forces, hydrogen bonds, covalent bonds, and hydrophobic partitioning researchgate.net. Research indicates the presence of both hydrolyzable and nonhydrolyzable 3,4-DCA-humus complexes, with the hydrolyzable portion decreasing over time while the nonhydrolyzable portion remains more persistent acs.org. This irreversible binding contributes significantly to the persistence of 3,4-DCA in environmental matrices.

Biodegradation Pathways and Microbial Metabolism of N,4 Dichloroaniline

Microbial Communities and Isolates Involved in N,4-Dichloroaniline Degradation

A variety of microorganisms have been identified for their capacity to degrade N,4-DCA, employing different metabolic strategies.

Bacterial Strains

Several bacterial genera have demonstrated the ability to degrade N,4-DCA, often utilizing it as a source of carbon and nitrogen.

Acinetobacter soli : The strain Acinetobacter soli GFJ2, isolated from soil potentially contaminated with herbicides, can degrade a wide range of halogenated anilines, including N,4-DCA. mdpi.comscilit.com This strain degrades N,4-DCA to 4-chloroaniline (B138754) through a dechlorination reaction, which is then further broken down. mdpi.com A specific gene cluster (dcdA, dcdB, and dcdC) responsible for the conversion of N,4-DCA to 4,5-dichlorocatechol (B118185) has been identified in this strain. mdpi.comscilit.com

Fusarium solani : The soil fungus Fusarium solani has been shown to utilize propanil (B472794), a herbicide that degrades into N,4-DCA, as a sole source of carbon and energy. researchgate.nettandfonline.com It initially hydrolyzes propanil to N,4-DCA, which can then be further metabolized. researchgate.nettandfonline.com Some studies have shown that F. solani can be highly resistant to DCA. nih.gov

Pseudomonas : Various Pseudomonas species are capable of degrading N,4-DCA. For instance, Pseudomonas fluorescens strain 26-K can degrade N,4-DCA, with the pathway proposed to involve dehalogenation and hydroxylation of the aromatic ring. nih.gov Another strain, Pseudomonas putida T57, utilizes a toluene (B28343) dioxygenase to oxidize chloroanilines, including N,4-DCA. researchgate.net A Pseudomonas sp. designated as KB35B has also been isolated for its ability to grow on N,4-DCA. mbl.or.kr

Variovorax : Variovorax sp. strain WDL1 can grow on the herbicide linuron (B1675549), which metabolizes into N,4-DCA. nih.gov This strain transiently accumulates N,4-DCA and shows upregulation of proteins similar to aniline (B41778) dioxygenase components in the presence of the compound. nih.gov Another strain, Variovorax sp. SRS16, also mineralizes linuron, initiating the pathway with the hydrolysis of linuron to N,4-DCA. asm.orgnih.govresearchgate.net

Table 1: Bacterial Strains Involved in this compound Degradation

| Bacterial Strain | Degradation Context | Key Findings | Citations |

| Acinetobacter soli GFJ2 | Degradation of various halogenated anilines | Degrades N,4-DCA to 4-chloroaniline; possesses a specific gene cluster for this pathway. | mdpi.comscilit.com |

| Fusarium solani | Utilization of propanil | Hydrolyzes propanil to N,4-DCA. | researchgate.nettandfonline.comnih.gov |

| Pseudomonas fluorescens 26-K | Degradation of N,4-DCA | Pathway involves dehalogenation and hydroxylation. | nih.gov |

| Pseudomonas putida T57 | Oxidation of chloroanilines | Utilizes toluene dioxygenase for degradation. | researchgate.net |

| Pseudomonas sp. KB35B | Growth on N,4-DCA | Isolated for its ability to utilize N,4-DCA. | mbl.or.kr |

| Variovorax sp. WDL1 | Growth on linuron | Transiently accumulates N,4-DCA; upregulates aniline dioxygenase-like proteins. | nih.gov |

| Variovorax sp. SRS16 | Mineralization of linuron | Initiates degradation by hydrolyzing linuron to N,4-DCA. | asm.orgnih.govresearchgate.net |

Fungal Degradation Mechanisms

White-rot fungi, known for their ability to degrade lignin (B12514952) and various environmental pollutants, also play a role in the breakdown of N,4-DCA.

Phanerochaete chrysosporium : This white-rot fungus has demonstrated the ability to mineralize N,4-DCA. nih.govacs.org Studies have shown that under optimal conditions, such as a specific fermentation temperature and oxygen gassing, P. chrysosporium can achieve high levels of mineralization. nih.gov The fungus can mineralize both free and cell-wall-bound N,4-DCA. acs.org Interestingly, the mineralization of N,4-DCA by P. chrysosporium does not appear to correlate with its lignin peroxidase activity. nih.gov Some strains of P. chrysosporium have been reported to degrade diuron (B1670789) without the accumulation of the toxic metabolite 3,4-DCA. nih.gov

Algal Transformation of this compound

Certain species of algae have been found to transform N,4-DCA into other compounds.

Chlorella pyrenoidosa : The freshwater green alga Chlorella pyrenoidosa has been shown to remove a significant percentage of N,4-DCA from water over a seven-day period. nih.govresearchgate.net This alga transforms N,4-DCA into two major, less toxic metabolites: 3,4-dichloroformanilide and 3,4-dichloroacetanilide. nih.govresearchgate.net

Table 2: Fungal and Algal Species Involved in this compound Transformation

| Organism | Type | Transformation/Degradation | Key Metabolites/Findings | Citations |

| Phanerochaete chrysosporium | White-Rot Fungus | Mineralization | Mineralizes both free and bound N,4-DCA; degradation is not correlated with lignin peroxidase activity. | nih.govacs.orgnih.gov |

| Chlorella pyrenoidosa | Green Alga | Transformation | Removes N,4-DCA from water. | 3,4-dichloroformanilide, 3,4-dichloroacetanilide |

Enzymatic Mechanisms and Gene Characterization in Biodegradation

The breakdown of N,4-DCA by microorganisms is facilitated by specific enzymes that catalyze key reactions in the degradation pathway.

Role of Hydrolases

Hydrolases are crucial enzymes that break down compounds by adding water. In the context of N,4-DCA, they are often involved in the initial steps of degradation of precursor compounds.

Propanil Hydrolase : Several microorganisms that degrade the herbicide propanil first hydrolyze it to N,4-DCA and propionic acid. researchgate.net The enzyme responsible for this is propanil hydrolase. For example, Sphingomonas sp. Y57 possesses a propanil hydrolase gene (prpH) that enables it to transform propanil into N,4-DCA. nih.gov Similarly, a novel bifunctional amidase, PamC, from Rhodococcus sp. C-1 catalyzes the hydrolysis of the amide bond in propanil to produce N,4-DCA. acs.org A strain of Fusarium solani also produces an acylamidase that liberates N,4-DCA from propanil. researchgate.net

Dioxygenase and Flavin Reductase Activities in this compound Metabolism

Dioxygenases and flavin reductases are key players in the oxidative degradation of aromatic compounds like N,4-DCA.

Dioxygenase Activity : Dioxygenases introduce two atoms of oxygen into their substrates, often leading to ring cleavage. In Acinetobacter soli GFJ2, a gene cluster encoding a dioxygenase (dcdA) and a flavin reductase (dcdB) is responsible for the degradation of N,4-DCA to 4,5-dichlorocatechol. mdpi.comresearchgate.net Similarly, in Variovorax sp. WDL1, the presence of N,4-DCA upregulates proteins with high similarity to components of aniline dioxygenase. nih.gov Pseudomonas fluorescens 26-K exhibits catechol 2,3-dioxygenase activity when grown with N,4-DCA, suggesting a meta-cleavage pathway. nih.gov The toluene dioxygenase from Pseudomonas putida T57 has also been shown to oxidize N,4-DCA. researchgate.net

Flavin Reductase Activity : Flavin reductases are enzymes that reduce flavins, which then act as co-substrates for other enzymes like monooxygenases and dioxygenases. nih.govwikipedia.org In the degradation of N,4-DCA by Acinetobacter soli GFJ2, a flavin reductase encoded by the dcdB gene is a crucial component of the dioxygenase system that initiates the attack on the N,4-DCA molecule. mdpi.comresearchgate.net These two-component flavin-dependent enzymes, consisting of a reductase and a monooxygenase, are common in various biological reactions. nih.gov

Characterization of Specific Gene Clusters (e.g., dcd genes)

The genetic basis for the microbial degradation of 3,4-DCA has been elucidated through the characterization of specific gene clusters. A notable example is the dcd gene cluster identified in Acinetobacter soli strain GFJ2. mdpi.comresearchgate.net This cluster is organized as an operon and is induced during the utilization of 3,4-DCA. mdpi.com

The dcd gene cluster comprises dcdA, dcdB, and dcdC, which encode for a dioxygenase, a flavin reductase, and an aldehyde dehydrogenase, respectively. mdpi.com Heterologous expression of dcdA and dcdB in Escherichia coli confirmed their role in the initial conversion of 3,4-DCA to an intermediate metabolite. mdpi.com The subsequent action of the dcdC gene product facilitates the conversion of this intermediate to 4,5-dichlorocatechol. mdpi.com Disruption of the dcdA and dcdB genes in A. soli GFJ2 resulted in the loss of the ability to degrade 3,4-DCA, confirming their essential role in this metabolic pathway. mdpi.com

The deduced amino acid sequences of dcdA, dcdB, and dcdC show similarity to the iifC, iifD, and iifB genes of Acinetobacter sp. strain O153, which are involved in the conversion of indole (B1671886) to anthranilate. mdpi.com This suggests a potential evolutionary relationship and functional conservation between these gene clusters.

This compound Metabolite Identification in Biodegradation

The microbial breakdown of this compound proceeds through various metabolic pathways, leading to the formation of several key intermediates. The identification of these metabolites provides crucial insights into the degradation mechanisms employed by different microorganisms.

Dichlorocatechol Formation (e.g., 4,5-Dichlorocatechol)

A common and critical step in the aerobic degradation of 3,4-DCA is its conversion to a dichlorocatechol, most notably 4,5-dichlorocatechol. mdpi.comnih.govresearchgate.netnih.govcabidigitallibrary.org This transformation is often initiated by a dioxygenase enzyme system. mdpi.com

Several bacterial strains have been identified that mineralize 3,4-DCA via the formation of 4,5-dichlorocatechol. For instance, Alcaligenes faecalis H1 utilizes an initial oxidative deamination to produce 4,5-dichlorocatechol. nih.gov Similarly, Sphingomonas sp. strain Y57, isolated from a wastewater treatment system, degrades 3,4-DCA to 4,5-dichlorocatechol through a hydroxylation reaction. mdpi.comresearchgate.net In Pseudomonas diminuta INMI KS-7, the metabolism of 3,4-DCA also proceeds through the formation of 4,5-dichlorocatechol. cabidigitallibrary.org A strain of Pseudomonas sp. has been shown to cometabolically mineralize 3,4-DCA, with 4,5-dichlorocatechol being a key intermediate. nih.gov

The formation of 4,5-dichlorocatechol has also been observed in the degradation pathway of 3,4-DCA by Brevundimonas diminuta INMI KS-7. nih.gov In Acinetobacter soli GFJ2, the conversion to 4,5-dichlorocatechol is mediated by the products of the dcd gene cluster. mdpi.com

Dehalogenation and Hydroxylation Products (e.g., 4-Chloroaniline, 3-Chloro-4-hydroxyaniline)

Alternative to the direct formation of dichlorocatechol, some microbial pathways involve initial dehalogenation and/or hydroxylation reactions, leading to the formation of monochlorinated or hydroxylated intermediates.

One proposed pathway involves the dehalogenation of 3,4-DCA to 4-chloroaniline. nih.govnih.gov In Acinetobacter baylyi GFJ2, the initial step is the dechlorination of 3,4-DCA to 4-chloroaniline. nih.gov This is then followed by two divergent routes: one involving further dehalogenation to aniline and another involving dioxygenation to 4-chlorocatechol (B124253). nih.gov

Hydroxylation can also be an initial step. For example, Pseudomonas fluorescens 26-K mineralizes 3,4-DCA via the formation of 4-amino-2-chlorophenol (B1200274) through initial dehalogenation and subsequent hydroxylation. nih.govnih.gov Another intermediate, 3-chloro-4-hydroxyaniline, has also been suggested in the degradation pathway of 3,4-DCA.

Formation of Aromatic Ring Cleavage Products

Following the formation of catecholic intermediates like 4,5-dichlorocatechol, the aromatic ring is cleaved, a crucial step towards complete mineralization. This cleavage is typically catalyzed by dioxygenase enzymes.

In several bacterial strains, the degradation of 3,4-DCA proceeds via the ortho-cleavage pathway. nih.gov For instance, after the formation of 4,5-dichlorocatechol, Alcaligenes faecalis cleaves the aromatic ring. nih.gov The degradation pathway in Pseudomonas diminuta INMI KS-7 involves the formation of 3,4-dichloromuconic acid from 4,5-dichlorocatechol. cabidigitallibrary.org

A detailed pathway in a Pseudomonas species identified several ring cleavage products, including 3,4-dichloromuconate, 3-chlorobutenolide, 3-chloromaleylacetate, and 3-chloro-4-ketoadipate, ultimately leading to succinate (B1194679) and acetate. nih.govnih.gov In Acinetobacter baylyi GFJ2, the degradation of the intermediate 4-chlorocatechol also proceeds via the ortho-ring cleavage pathway. nih.gov

Conjugate Formation (e.g., N-(3,4-dichlorophenyl)-α-ketoglutaryl-δ-amide, 3,4-dichloroacetanilide)

Conjugation reactions represent another metabolic fate for this compound, particularly in fungi and plants. These reactions often involve the attachment of endogenous molecules to the aniline, increasing its polarity and facilitating further transformation or sequestration.

The white-rot fungus Phanerochaete chrysosporium can form a novel polar conjugate, N-(3,4-dichlorophenyl)-α-ketoglutaryl-δ-amide, which is then further metabolized. asm.orgnih.gov Fungi are also known to form N-formyl, N-malonyl, N-acetyl, and N-succinyl conjugates with anilines. asm.org

In plants, such as soybean and Arabidopsis, 3,4-DCA is rapidly metabolized to N-malonyl-DCA and N-glucosyl-DCA, respectively. researchgate.net These conjugation processes are considered detoxification mechanisms. researchgate.net

In some bacterial systems, the formation of 3,4-dichloroacetanilide has been observed. For instance, Bacillus megaterium IMT21 degrades 3,4-DCA via dichloroacetanilide. This metabolite has also been identified as a transformation product in the anaerobic degradation of 3,4-DCA by a Rhodococcus species. nih.gov The green alga Chlorella pyrenoidosa has also been shown to produce 3,4-dichloroacetanilide from 3,4-DCA. researchgate.net

Oligomerization and Condensation Products (e.g., Tetrachloroazobenzene)

Under certain conditions, particularly in the presence of lignin peroxidases from fungi, this compound can undergo oligomerization and condensation reactions, leading to the formation of larger, often more complex and potentially toxic molecules.

The white-rot fungus Phanerochaete chrysosporium has been shown to produce oligomers from chlorinated anilines. nih.gov One of the significant condensation products formed from 3,4-DCA is the highly toxic 3,4,3′,4′-tetrachloroazobenzene. asm.orgnih.gov More complex condensation products have also been characterized from other white-rot fungi. asm.org In liquid cultures of some fungi, however, oligomer formation may not occur. researchgate.net

Interactive Data Table: Key Metabolites in this compound Biodegradation

| Metabolite Class | Example Metabolite | Producing Organism(s) | Reference(s) |

|---|---|---|---|

| Dichlorocatechol | 4,5-Dichlorocatechol | Alcaligenes faecalis H1, Sphingomonas sp. Y57, Pseudomonas diminuta INMI KS-7, Acinetobacter soli GFJ2 | mdpi.comnih.govresearchgate.netnih.govcabidigitallibrary.org |

| Dehalogenation Product | 4-Chloroaniline | Acinetobacter baylyi GFJ2 | nih.govnih.gov |

| Hydroxylation Product | 3-Chloro-4-hydroxyaniline | Not specified | |

| Aromatic Ring Cleavage Product | 3,4-Dichloromuconic acid | Pseudomonas diminuta INMI KS-7 | cabidigitallibrary.org |

| Conjugate | N-(3,4-dichlorophenyl)-α-ketoglutaryl-δ-amide | Phanerochaete chrysosporium | asm.orgnih.gov |

| Conjugate | 3,4-Dichloroacetanilide | Bacillus megaterium IMT21, Rhodococcus sp., Chlorella pyrenoidosa | researchgate.net |

| Oligomerization Product | Tetrachloroazobenzene | Phanerochaete chrysosporium | asm.orgnih.gov |

Kinetic and Stoichiometric Aspects of Microbial this compound Degradation

The nomenclature "this compound" designates a molecule of aniline with chlorine atoms attached to the nitrogen atom and at the fourth position (para-position) of the benzene (B151609) ring. This N-chlorination distinguishes it from the more commonly studied dichlorinated anilines where both chlorine atoms are substituted on the aromatic ring. The reactivity and subsequent microbial degradation pathways, kinetics, and stoichiometry are expected to differ significantly due to the presence of the N-Cl bond.

General principles of microbial degradation of halogenated aromatic compounds suggest that the process would likely involve initial dehalogenation steps. However, without specific experimental data for this compound, any discussion on degradation rates, half-lives, substrate consumption, and product formation would be purely speculative. Kinetic models, which are essential for predicting the environmental fate and designing bioremediation strategies, cannot be developed without empirical data from laboratory or field studies. Similarly, the stoichiometry of the biodegradation, which would detail the molar ratios of the substrate, electron acceptors (like oxygen in aerobic degradation), and the resulting metabolites (such as chlorocatechols or other intermediates) and mineralized products (CO2, H2O, Cl-), remains uncharacterized for this compound.

Data on the microbial degradation kinetics and stoichiometry of this compound is currently not available in the peer-reviewed scientific literature.

Therefore, the following data tables, which would typically present key kinetic and stoichiometric findings, remain unpopulated.

Table 1: Kinetic Parameters for Microbial Degradation of this compound

| Microbial Strain/Consortium | Condition | Initial Concentration | Degradation Rate | Half-life (t1/2) | Kinetic Model | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table 2: Stoichiometry of this compound Biodegradation

| Microbial Strain/Consortium | Substrate Consumed (moles) | Metabolite 1 Produced (moles) | Metabolite 2 Produced (moles) | Chloride Ion Released (moles) | Oxygen Consumed (moles) | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Further research, including the isolation of microbial strains capable of utilizing this compound as a growth substrate and subsequent detailed laboratory studies, is required to elucidate the kinetic and stoichiometric aspects of its biodegradation. Such studies would be crucial for environmental risk assessment and the development of effective bioremediation technologies for sites contaminated with this specific compound.

Photochemical Degradation of N,4 Dichloroaniline

Direct Photolysis Mechanisms of N,4-Dichloroaniline

Direct photolysis is a primary pathway for the degradation of this compound in sunlit aquatic environments. researchgate.netacs.orgnih.gov This process is initiated when the this compound molecule absorbs light in the UVB range of the solar spectrum. researchgate.net The absorbed energy excites the molecule to a higher energy state, leading to its chemical transformation.

Research indicates that the direct photolysis of chloro-substituted anilines, including this compound, likely proceeds through the cleavage of the carbon-chlorine bond (C-Cl bond). researchgate.netresearchgate.net This homolytic or heterolytic scission of the C-Cl bond is a key step in the degradation pathway. researchgate.netscispace.com Studies using compound-specific isotope analysis (CSIA) have provided insights into these mechanisms, suggesting that the dechlorination can occur from both excited singlet and triplet states of the molecule. researchgate.net The process is generally rapid, with a predicted lifetime for this compound of approximately 0.5 to 1 day in sunlit paddy fields. acs.orgnih.gov

The main photochemical reaction of dichloroanilines in water is often photohydrolysis, which involves the substitution of a chlorine atom with a hydroxyl group from a water molecule. researchgate.net The quantum yields for this process for dichloroanilines are reported to be in the range of 0.015 to 0.060. researchgate.net

Indirect Photochemical Transformation Processes

In addition to direct photolysis, this compound can be degraded through indirect photochemical processes. These reactions are mediated by other chemical species present in the water, known as photosensitizers, which absorb sunlight and produce reactive intermediates that then react with the this compound. nih.govresearchgate.net

Role of Dissolved Organic Matter in Photolysis

Dissolved organic matter (DOM), a complex mixture of organic compounds found in natural waters, plays a dual role in the photolysis of this compound. On one hand, the chromophoric components of DOM (CDOM) can absorb sunlight and transfer the energy to this compound or generate reactive oxygen species, thus acting as photosensitizers and promoting indirect photolysis. walisongo.ac.idacs.orgacs.org The excited triplet states of CDOM are particularly important in the photodegradation of easily oxidized pollutants like aromatic amines. researchgate.netunito.it

Influence of Nitrate (B79036) and Bicarbonate in Photoreactivity

Nitrate (NO₃⁻) and bicarbonate (HCO₃⁻) ions, commonly present in natural waters, significantly influence the photoreactivity of this compound. acs.orgnih.gov The photolysis of nitrate in water produces hydroxyl radicals (•OH), which are highly reactive and can contribute to the degradation of organic pollutants. researchgate.netunito.it In the presence of bicarbonate, hydroxyl radicals can oxidize bicarbonate to form carbonate radicals (CO₃•⁻). researchgate.netunito.it

Generation of Reactive Species (e.g., Carbonate Radicals) in Indirect Photolysis

The generation of reactive species is a hallmark of indirect photolysis. In the context of this compound degradation, the carbonate radical (CO₃•⁻) is a key reactive intermediate. researchgate.netacs.org As mentioned, it is primarily formed from the oxidation of bicarbonate or carbonate ions by hydroxyl radicals, which can be generated from the photolysis of nitrate. researchgate.netunito.it

The carbonate radical is a selective oxidant that plays a significant role in the degradation of electron-rich compounds like aromatic amines. researchgate.netunito.it Studies have quantified the impact of these processes. For instance, the inhibitory effect of phenol (B47542) on the degradation of various anilines by carbonate radicals has been measured, providing insight into the kinetics of these reactions.

Table 1: Phenol Concentration Causing 50% Inhibition ([PhOH]1/2) of Aniline (B41778) Degradation by Carbonate Radicals

| Compound | [PhOH]1/2 (µM) |

| Aniline | 2.19 ± 0.23 |

| 3-Chloroaniline | 1.15 ± 0.25 |

| 4-Chloroaniline (B138754) | 1.18 ± 0.26 |

| This compound | 1.18 ± 0.22 |

| Data from experiments where carbonate radicals were generated by nitrate photolysis in the presence of bicarbonate. unito.itunito.it |

Photocatalytic Degradation of this compound

Photocatalysis represents an advanced oxidation process for the degradation of persistent organic pollutants like this compound. This process utilizes a semiconductor photocatalyst that, upon illumination with light of sufficient energy, generates reactive species that can break down the pollutant.

Titanium Dioxide (TiO₂) Mediated Photodegradation

Titanium dioxide (TiO₂) is a widely studied and effective photocatalyst for the degradation of various organic contaminants, including chloroanilines. researchgate.netmdpi.comscientificarchives.com When TiO₂ is irradiated with UV light, it generates electron-hole pairs. These charge carriers can then react with water and oxygen to produce highly reactive species such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻), which in turn attack and degrade the this compound molecule. cabidigitallibrary.org

The efficiency of TiO₂-mediated photodegradation of dichloroanilines is influenced by several factors, including:

Catalyst type and concentration: Different forms of TiO₂, such as Degussa P25, have shown high efficiency. researchgate.net The concentration of the catalyst also plays a crucial role.

pH of the solution: The pH can affect the surface charge of the TiO₂ particles and the speciation of the target compound, thereby influencing the adsorption and degradation rates. researchgate.net

Presence of other substances: The addition of oxidants like hydrogen peroxide (H₂O₂) can enhance the degradation rate by acting as an electron acceptor and generating more hydroxyl radicals. cabidigitallibrary.org

Studies on the photocatalytic degradation of 2,4-dichloroaniline (B164938), a related compound, have shown that the degradation rate is significantly influenced by these operational parameters. researchgate.net For 3,4-dichloroaniline (B118046), research has explored the use of non-metal doped TiO₂ to enhance its photocatalytic activity under visible light. researchgate.net The degradation of this compound through TiO₂ photocatalysis ultimately leads to the mineralization of the compound into simpler, less harmful substances like carbon dioxide, water, and inorganic acids.

Optimization of Photocatalytic Conditions (e.g., pH, Catalyst Concentration)

No specific studies on the optimization of pH or catalyst concentration for the photocatalytic degradation of this compound were identified in the reviewed literature. Research on related isomers, such as 2,4-dichloroaniline and 3,4-dichloroaniline, has shown that parameters like pH and the concentration of catalysts (e.g., TiO₂, ZnO, NiO) significantly influence degradation efficiency. However, these findings are specific to the electronic and structural properties of those particular isomers and cannot be extrapolated to this compound.

Photodegradation Kinetics and Product Formation

Similarly, there is no available data on the photodegradation kinetics or the identification of degradation products for this compound. Studies on 2,4-dichloroaniline and 3,4-dichloroaniline indicate that their degradation often follows models such as the Langmuir-Hinshelwood or pseudo-first-order kinetics. europa.eunih.govtandfonline.comnih.govmdpi.com The degradation pathways and resulting intermediate products are also specific to the starting isomer and the experimental conditions. For instance, the photolysis of 3,4-dichloroaniline in natural waters has been studied, identifying its major degradation route and potential for forming products like 3,4,3',4'-tetrachloroazobenzene (TCAB) under certain conditions. europa.eunih.govacs.orgcas.org Without specific experimental investigation into this compound, any discussion of its kinetics and product formation would be purely speculative.

Due to the absence of research on the specified compound, the requested article focusing solely on the photochemical degradation of this compound cannot be generated at this time.

Advanced Oxidation Processes Aops for N,4 Dichloroaniline Remediation

Electrochemical Advanced Oxidation Processes

Electrochemical Advanced Oxidation Processes (EAOPs) are environmentally friendly technologies that utilize an electric current to generate strong oxidizing agents for the destruction of organic pollutants. researchgate.net These processes can involve direct electron transfer at the anode or the indirect oxidation of pollutants by electro-generated species like hydroxyl radicals. The effectiveness of EAOPs is highly dependent on the anode material used. mdpi.com

Boron-Doped Diamond (BDD) Electrode Systems for N,4-Dichloroaniline Degradation

Boron-doped diamond (BDD) electrodes have emerged as a superior anode material for the electrochemical degradation of persistent organic pollutants. scielo.br Their wide potential window and high oxygen overvoltage allow for the efficient generation of hydroxyl radicals from water electrolysis, leading to faster and more complete oxidation of organic compounds. scielo.brinrs.ca

In the context of this compound degradation, studies have demonstrated the high efficacy of BDD anodes. Research on the electrochemical degradation of 3,4-dichloroaniline (B118046), a closely related isomer, at a BDD anode showed complete mineralization of the reactant. researchgate.net The use of a three-electrode impinging jet cell was found to enhance the mass transfer of the pollutant to the electrode surface, further improving the degradation efficiency. researchgate.net Notably, passivation of the BDD electrode surface was not observed during the process, indicating its stability and longevity. researchgate.net High current efficiencies, exceeding 20%, have been achieved even at low reactant concentrations, provided there is an optimal ratio between the applied current and the mass transfer rate. researchgate.net

Oxidative Ring-Cleavage Mechanisms in Electrochemical Treatment

The electrochemical treatment of chloroanilines, such as this compound, on BDD electrodes primarily proceeds through an oxidative ring-cleavage mechanism. mdpi.com This process is initiated by the attack of electro-generated hydroxyl radicals on the aromatic ring of the this compound molecule.

High-performance liquid chromatography (HPLC) and ionic chromatography analyses of the degradation of 3,4-dichloroaniline have revealed the formation of stoichiometric amounts of chloride and ammonium (B1175870) ions, confirming the breakdown of the molecule and the release of its constituent heteroatoms. researchgate.net Depending on the specific experimental conditions, short-chain organic acids have also been identified as intermediate products. researchgate.net The ultimate goal of this process is the complete mineralization of the organic pollutant into less harmful inorganic species.

Sulfate (B86663) Radical-Based Oxidation Systems

Sulfate radical-based AOPs have gained significant attention as a promising alternative to hydroxyl radical-based systems for water and wastewater treatment. researchgate.netrsc.org The sulfate radical (SO4•−) possesses a high standard oxidation potential and a longer half-life compared to the hydroxyl radical, which can enhance its effectiveness in degrading organic contaminants. researchgate.net

Persulfate Activation with Zero-Valent Metals (e.g., Iron, Aluminum)

Persulfate (S2O8^2-), a common source of sulfate radicals, can be activated by various methods, including the use of zero-valent metals (ZVMs) like iron (ZVI) and aluminum (ZVA). tubitak.gov.trresearchgate.net In these systems, the ZVM serves as a catalyst to decompose persulfate and generate sulfate radicals.

Studies on the degradation of 2,4-dichloroaniline (B164938), another isomer of dichloroaniline, have shown that persulfate activation with ZVI can be highly effective. tubitak.gov.trnih.gov For instance, 100% removal of 2,4-dichloroaniline was achieved in 80 minutes using 0.75 mM persulfate and 1 g/L ZVI at a pH of 5.0. tubitak.gov.trnih.gov In contrast, the ZVA/persulfate system showed lower removal efficiency for 2,4-dichloroaniline, with only 47% removal after 120 minutes under optimized conditions. tubitak.gov.trnih.govresearchgate.net The efficiency of these systems is influenced by factors such as pH and the concentration of persulfate and the zero-valent metal. tubitak.gov.trnih.gov For the ZVI/persulfate system, a decrease in pH from 5.0 to 3.0 enhanced the removal of contaminants. tubitak.gov.trresearchgate.net

Table 1: Comparison of ZVI and ZVA Activated Persulfate for Dichloroaniline Isomer Removal

| Parameter | ZVI/Persulfate System | ZVA/Persulfate System |

| Pollutant | 2,4-dichloroaniline | 2,4-dichloroaniline |

| Initial Concentration | 12.34 µM | 12.34 µM |

| Persulfate (PS) Conc. | 0.75 mM | 0.25 mM |

| Metal Conc. | 1 g/L | 1 g/L |

| pH | 5.0 | 3.0 |

| Reaction Time | 80 min | 120 min |

| Removal Efficiency | 100% tubitak.gov.trnih.gov | 47% tubitak.gov.trnih.gov |

Plasma-Assisted Degradation of this compound

Plasma-assisted degradation is an innovative AOP that utilizes the energy of electrical discharges in or in contact with water to generate a plethora of reactive species, including hydroxyl radicals, ozone, hydrogen peroxide, and UV radiation. acs.orgcaltech.edu These species work synergistically to degrade organic pollutants.

The degradation of 3,4-dichloroaniline has been investigated using a novel dielectric barrier discharge (DBD) plasma reactor. nih.gov The degradation efficiency was found to increase with higher input power, and the process followed pseudo-first-order kinetics. nih.gov Acidic conditions were found to be more favorable for the degradation of 3,4-dichloroaniline. nih.gov The addition of Fe^2+ or Fe^3+ ions significantly enhanced the degradation rate and the removal of total organic carbon (TOC), along with an increase in the detection of chloride ions. nih.gov

During the plasma treatment of 3,4-dichloroaniline, several aromatic intermediates have been identified, including 1,2-dichlorobenzene, 2-chloro-1,4-benzoquinone, 3,4-dichlorophenyl isocyanate, 2-chlorohydroquinone, 3,4-dichloronitrobenzene (B32671), and 3,4-dichlorophenol. nih.gov The identification of these intermediates, along with the formation of short-chain carboxylic acids like acetic acid, formic acid, and oxalic acid, allows for the proposition of a possible mineralization pathway. nih.gov

Dielectric Barrier Discharge (DBD) Plasma Reactors

Dielectric Barrier Discharge (DBD) plasma, a type of non-thermal plasma generated at atmospheric pressure, has emerged as a promising AOP for the degradation of aqueous pollutants. researchgate.net When applied to the treatment of 3,4-DCA, a DBD reactor generates plasma at the gas-liquid interface, which produces a variety of physical and chemical effects, including ultraviolet (UV) radiation, shock waves, and a suite of reactive species (•OH, O•, H•, H₂O₂, and O₃) that diffuse into the water to react with the pollutant molecules. researchgate.net

Research conducted in a wire-cylinder DBD reactor demonstrated that the degradation of 3,4-DCA follows pseudo-first-order kinetics. nih.govresearchgate.net The efficiency of this process is influenced by several key operational parameters:

Input Power: The degradation efficiency of 3,4-DCA generally increases with higher input power, as this enhances the formation of reactive species. However, some studies have shown an optimal power level, beyond which efficiency may decrease. For instance, one study found efficiency increased from 70 W to 90 W but decreased when the power was further raised to 110 W, a trend that correlated with the concentration of aqueous ozone. researchgate.net

pH: The degradation rate is significantly dependent on the pH of the solution. Higher degradation efficiency is typically observed in both acidic and alkaline conditions compared to neutral conditions. nih.govresearchgate.net During the degradation process, a notable decrease in the solution's pH is often observed. researchgate.net

Catalysts and Additives: The addition of iron ions (Fe²⁺ or Fe³⁺) can dramatically increase the degradation efficiency of 3,4-DCA and the removal rate of Total Organic Carbon (TOC). researchgate.netnih.gov The presence of hydrogen peroxide (H₂O₂) can either accelerate or inhibit the degradation, depending on its concentration. researchgate.netnih.gov

The table below summarizes the effect of key parameters on 3,4-DCA degradation in a DBD reactor.

| Parameter | Effect on Degradation Efficiency | Reference |

| Input Power | Increases with power intensity, though an optimal level may exist. | nih.govresearchgate.net |

| pH | Higher efficiency in acidic or alkaline conditions vs. neutral. | nih.govresearchgate.net |

| Fe²⁺/Fe³⁺ Addition | Dramatically increases degradation and TOC removal. | researchgate.netnih.gov |

| H₂O₂ Addition | Can accelerate or inhibit degradation depending on the dosage. | researchgate.netnih.gov |

Identification of Intermediate Degradation Products (e.g., Chlorobenzenes, Benzoquinones, Chlorophenols)

During the DBD plasma treatment of 3,4-DCA, the parent molecule is broken down into a series of intermediate products before complete mineralization can occur. The identification of these intermediates is crucial for understanding the degradation pathway and assessing the potential transient toxicity of the treated water. Gas Chromatography-Mass Spectrometry (GC-MS) analysis has been employed to identify several aromatic intermediates formed during the process. researchgate.netnih.gov

The primary degradation steps involve hydroxylation, dechlorination, and oxidation of the amino group. The identified intermediates suggest that the degradation proceeds through multiple parallel pathways. researchgate.netnih.gov

The following table lists the major intermediate products identified during the degradation of 3,4-DCA in a DBD plasma reactor. researchgate.netnih.gov

| Intermediate Product | Chemical Class |

| 1,2-Dichlorobenzene | Chlorobenzene |

| 3,4-Dichlorophenol | Chlorophenol |

| 2-Chlorohydroquinone | Chlorophenol |

| 2-Chloro-1,4-benzoquinone | Benzoquinone |

| 3,4-Dichlorophenyl isocyanate | Isocyanate |

| 3,4-Dichloronitrobenzene | Nitroaromatic |

Other Advanced Oxidation Techniques (e.g., Ozonation, Fenton Processes)

Besides DBD plasma, other AOPs have been effectively used for the remediation of 3,4-DCA.

Ozonation: Ozonation involves the use of ozone (O₃), a powerful oxidant that can react with organic compounds directly via molecular ozone or indirectly through the generation of hydroxyl radicals. Studies have shown that 3,4-dichloroaniline can be formed as a metabolite during the ozonation of herbicides like linuron (B1675549) and subsequently degraded. pan.pl The combination of ozone with other processes, such as electrohydraulic discharge (EHD), can enhance the rate and extent of degradation. caltech.edu

Fenton and Fenton-like Processes: The Fenton reaction, which involves hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺), is a widely applied AOP that generates hydroxyl radicals. rsc.org The degradation of 3,4-DCA by the Fenton reagent occurs through a very fast initial step that is complete within minutes. rsc.orgrsc.org The process is effective in breaking down both the parent herbicide and its 3,4-DCA metabolite. scielo.br Kinetic studies indicate a complex mechanism where both hydroxyl radicals and potentially other species like the ferryl ion (FeO²⁺) are formed. rsc.org The degradation of the chemically similar 2,4-dichloroaniline by the Fenton process yielded intermediates such as 2,4-dichlorophenol (B122985) and 2-chloro-1,4-benzoquinone, suggesting similar pathways for the 3,4-isomer. rsc.org

Mineralization Pathways and Product Identification in AOPs

The ultimate goal of AOPs is the complete mineralization of the organic pollutant into non-toxic, inorganic compounds. For 3,4-DCA, mineralization involves the cleavage of the aromatic ring and the release of the chlorine and nitrogen atoms as inorganic ions.

Studies on DBD plasma treatment show that based on the identification of aromatic intermediates, the degradation pathway proceeds towards the formation of short-chain carboxylic acids. researchgate.netnih.gov The aromatic ring is opened, leading to the formation of compounds like acetic acid, formic acid, and oxalic acid. researchgate.netnih.gov Simultaneously, the chlorine atoms are released as chloride ions (Cl⁻), and the amino group is eventually converted to inorganic nitrogen forms like ammonium (NH₄⁺). researchgate.netnih.govrsc.org

The mineralization pathway for phenylurea herbicides, which have 3,4-DCA as a primary metabolite, shows that after the initial formation of 3,4-DCA, it can undergo hydroxylation or be directly oxidized to carboxylic acids, and finally to CO₂, water, and inorganic species. researchgate.net The efficiency of mineralization is often tracked by monitoring the decrease in Total Organic Carbon (TOC) and the increase in the concentration of chloride ions in the solution. researchgate.netnih.gov

The final products of complete mineralization via AOPs are summarized below.

| Product | Chemical Formula | State |

| Carbon Dioxide | CO₂ | Gas |

| Water | H₂O | Liquid |

| Chloride Ions | Cl⁻ | Aqueous |

| Inorganic Nitrogen (e.g., Ammonium) | NH₄⁺ | Aqueous |

Computational Chemistry and Spectroscopic Characterization of N,4 Dichloroaniline

Quantum Chemical Studies

Quantum chemical studies, employing sophisticated theoretical models, are instrumental in elucidating the fundamental characteristics of N,4-dichloroaniline at the molecular level.

A study on a related compound, 2-(((2,4-dichlorophenyl)imino)methyl)-3,4-difluorophenol, which shares the dichlorophenyl moiety, utilized DFT with the B3LYP method to optimize its geometry and analyze its electronic properties. dergipark.org.tr This highlights the utility of DFT in characterizing complex halogenated aromatic compounds.

Ab initio Hartree-Fock (HF) methods represent a foundational approach in quantum chemistry for studying molecular systems. wikipedia.orgsolubilityofthings.com These "first-principles" calculations solve the electronic Schrödinger equation without empirical parameters, relying only on fundamental physical constants. wikipedia.org The HF method approximates the instantaneous electron-electron repulsion with an average effect, providing a variational solution where the calculated energy is always greater than or equal to the exact energy. wikipedia.org

For 2,4-dichloroaniline (B164938), ab initio HF methods have been used in conjunction with DFT to study its molecular structure and vibrational spectra. acs.orgjst.go.jpsigmaaldrich.comresearcher.life While HF calculations can be computationally demanding, they provide a fundamental understanding of the electronic structure. wikipedia.org Comparing HF and DFT results allows for a more comprehensive analysis of the molecule's properties. researcher.life

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding the chemical reactivity and electronic transitions within a molecule. researchgate.netirjweb.comwuxiapptec.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key parameter that reflects the molecule's chemical stability and reactivity. irjweb.comphyschemres.org A smaller energy gap generally indicates higher reactivity and easier charge transfer within the molecule. researchgate.net

For this compound, HOMO-LUMO analysis helps in understanding its electronic behavior and potential for chemical reactions. The energy gap can be calculated using computational methods like DFT. irjweb.com This analysis is crucial for predicting how the molecule will interact with other chemical species.

Table 1: Conceptual Overview of HOMO-LUMO Analysis

| Concept | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital; the outermost orbital containing electrons. | Represents the ability to donate electrons. |

| LUMO | Lowest Unoccupied Molecular Orbital; the innermost orbital without electrons. | Represents the ability to accept electrons. |

| Energy Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity, stability, and the energy required for electronic excitation. A smaller gap suggests higher reactivity. |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity or properties of chemical compounds based on their molecular structure. nih.govresearchgate.netconicet.gov.ar These models establish a mathematical relationship between molecular descriptors (numerical representations of chemical structure) and the observed activity or property. conicet.gov.ar

In the context of this compound and related compounds, QSAR/QSPR studies can be applied to predict various characteristics without the need for extensive experimental testing. conicet.gov.arnih.gov For instance, these models can estimate properties like toxicity, environmental fate, or other biological activities. conicet.gov.ar The development of QSAR/QSPR models often involves calculating a wide range of molecular descriptors, including electronic, steric, and hydrophobic parameters, and then using statistical methods to build a predictive model. ijournalse.org

HOMO-LUMO Analysis and Energy Gaps

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the experimental characterization of this compound, providing direct information about its vibrational modes and confirming its identity.

Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy are powerful analytical techniques used to study the vibrational modes of molecules. bruker.com An FT-IR spectrum provides a "chemical fingerprint" of a substance, making it an excellent tool for identification. bruker.com Commercial specifications for 2,4-dichloroaniline often include conformity to an FT-IR spectrum as a quality control measure. thermofisher.com

The vibrational spectra of 2,4-dichloroaniline have been studied both experimentally and theoretically. acs.orgsigmaaldrich.com Experimental FT-IR and FT-Raman spectra have been recorded, and the observed vibrational frequencies can be assigned to specific molecular motions with the aid of computational methods like DFT and ab initio HF calculations. acs.orgsigmaaldrich.com This combined experimental and theoretical approach allows for a detailed and accurate interpretation of the vibrational behavior of this compound. For instance, studies have been conducted on the gas-phase FT-IR spectrum of 2,4-dichloroaniline to understand its vibrational properties in an isolated state. acs.orgsigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 15N-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of chemical compounds. In the study of dichloroanilines, ¹H-NMR (Proton NMR) is frequently employed to confirm the identity and purity of the compound.

For 3,4-dichloroaniline (B118046), the ¹H-NMR spectrum provides characteristic signals for the aromatic protons. The chemical shifts (δ) are influenced by the positions of the two chlorine atoms and the amino group on the benzene (B151609) ring. A certified reference material of 3,4-dichloroaniline dissolved in deuterated benzene (C₆D₆) shows a specific spectral pattern. sigmaaldrich.cn Quantitative NMR (qNMR) has also been utilized for homogeneity and stability testing of 3,4-dichloroaniline reference materials, ensuring the accuracy of analytical standards. sigmaaldrich.cn In these assessments, the integral of the ¹H-NMR peaks is compared against a reference standard to determine purity. sigmaaldrich.cn

While ¹H-NMR is common, studies have also employed other nuclei. For instance, in research investigating the binding of aromatic amines to humic substances, ¹⁵N-NMR spectroscopy was used with ¹⁵N-labeled aniline (B41778) to trace the reactions. This technique allowed for the direct observation of the nitrogen atom's chemical environment, identifying the formation of species such as anilinohydroquinone, anilinoquinone, and imines, which provided direct evidence of covalent bond formation. researchgate.net

Table 1: Representative ¹H-NMR Spectral Data for 3,4-Dichloroaniline

| Property | Value | Reference |

| Solvent | CDCl₃ | spectrabase.com |

| Observed Nucleus | ¹H | spectrabase.com |

| Purity | 99% | spectrabase.com |

| Source | Sigma-Aldrich Co. LLC | spectrabase.com |

Note: Specific chemical shifts (ppm) and coupling constants (Hz) are dependent on the solvent and the specific spectrometer frequency used.

UV-Visible (UV-Vis) Spectrophotometry in Reaction Kinetics

UV-Visible (UV-Vis) spectrophotometry is a valuable tool for studying the kinetics of chemical reactions involving UV-absorbing chromophores. This technique has been applied to monitor reactions of 3,4-dichloroaniline.

In one study, the reaction between triphenyl phosphite, dialkyl acetylenedicarboxylates, and 3,4-dichloroaniline was investigated using UV-Vis spectrophotometry. orientjchem.org The reaction progress was monitored by recording the change in absorbance over time at a fixed wavelength (330 nm), where the product has a distinct absorption from the reactants. orientjchem.org By analyzing the absorbance data, researchers determined that the reaction follows second-order kinetics. orientjchem.org The experiment involved recording spectra over a range of 190-400 nm and plotting absorbance versus time to derive the rate constant (k₂) and confirm the reaction order. orientjchem.org

This method is predicated on Beer's Law, which relates absorbance directly to the concentration of the light-absorbing species. fountainheadpress.com By tracking the concentration change of a reactant or product over time, integrated rate laws can be applied to graphical data (e.g., ln[Absorbance] vs. time for first-order, or 1/[Absorbance] vs. time for second-order) to determine the reaction order and rate constant. fountainheadpress.com UV-Vis spectrophotometry has also been used simply to determine the concentration of 3,4-dichloroaniline in water samples. nih.gov

Mass Spectrometry (GC-MS, LC-ESI-MS/MS, HPLC-MS) for Metabolite Identification

Mass spectrometry (MS), often coupled with chromatographic separation techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), is a powerful method for identifying and quantifying metabolites. This compound, and more commonly its isomer 3,4-dichloroaniline (3,4-DCA), is a known metabolite of several widely used pesticides, including phenylurea herbicides (diuron, linuron) and propanil (B472794). researchgate.netnih.gov

Several analytical methods have been developed for its detection:

GC-MS and GC-MS/MS: These methods are used for the determination of 3,4-DCA in biological samples like human urine. nih.gov In one procedure, urine samples undergo basic hydrolysis to convert all parent pesticides and their conjugates into the 3,4-DCA moiety. This is followed by extraction and derivatization with heptafluorobutyric anhydride (B1165640) (HFBA) before analysis by GC-MS or the more sensitive tandem mass spectrometry (GC-MS/MS), which achieved a limit of detection of 0.03 µg/L. nih.gov

HPLC-MS/MS: This technique has been optimized for the simultaneous detection of 3,4-DCA and 3,5-DCA in agricultural products, such as chives. mdpi.comnih.gov A method using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by HPLC-MS/MS analysis provides high sensitivity and specificity, with limits of detection for 3,4-DCA as low as 0.6 µg/kg. nih.gov This is crucial for food safety monitoring, as these metabolites can be more toxic than the parent pesticide compounds. mdpi.com

These mass spectrometric techniques provide definitive identification based on the mass-to-charge ratio of the molecular ion and its fragmentation patterns, confirming the presence of specific metabolites in complex matrices. nih.govmdpi.com

Table 2: Mass Spectrometry Methods for 3,4-Dichloroaniline (3,4-DCA) Detection

| Technique | Matrix | Key Findings | Reference |